molecular formula C16H20N2O4S B5675587 3,5-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-4-sulfonamide

3,5-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-4-sulfonamide

Cat. No. B5675587
M. Wt: 336.4 g/mol
InChI Key: XPTBGCKQXHRAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the category of isoxazole sulfonamides, a group known for their diverse chemical properties and potential biological activities. Isoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their structural uniqueness and versatility in chemical reactions.

Synthesis Analysis

Isoxazole sulfonamides, including derivatives similar to the specified compound, are synthesized through a variety of methods. A notable approach involves the generation of 3,5-dimethylisoxazole-4-sulfonamides followed by their subsequent reactions with different aldehydes to yield novel aryl/heteroaryl- and aminovinylsubstituted derivatives (Filimonov et al., 2006). This method demonstrates the flexibility in synthesizing diverse sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of isoxazole sulfonamides is characterized by the presence of the isoxazole ring linked to a sulfonamide group, which significantly influences the electronic and spatial configuration of the molecule. X-ray crystallography and NMR studies provide insights into the conformation and the electronic distribution within the molecules, helping in understanding their reactivity and interaction with biological targets (Subashini et al., 2009).

Chemical Reactions and Properties

Isoxazole sulfonamides participate in various chemical reactions, reflecting their reactivity towards electrophiles and nucleophiles. Their chemical behavior is influenced by the electron-donating or withdrawing nature of the substituents on the isoxazole ring and the sulfonamide group. These compounds are involved in reactions such as sulfonation, alkylation, and condensation, leading to a wide range of derivatives with potential biological activities (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of isoxazole sulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. The solubility in various solvents can be adjusted by modifying the substituents on the isoxazole ring, making these compounds versatile for different applications (Schnitzer & Foster, 1946).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity towards other chemical entities, are pivotal for the biological activity of isoxazole sulfonamides. Studies on protonation in aqueous sulfuric acid reveal insights into the basicity and reactivity of these compounds, which are essential for understanding their mechanism of action in biological systems (Manzo & de Bertorello, 1973).

properties

IUPAC Name

3,5-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-16(12(2)22-18-11)23(19,20)17-10-13-7-8-21-15-6-4-3-5-14(15)9-13/h3-6,13,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTBGCKQXHRAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.